Diphemanil methylsulfate

Descripción general

Descripción

El metilsulfato de diphemanil es un compuesto anticolinérgico de amonio cuaternario. Es conocido por su capacidad de unirse a los receptores muscarínicos de acetilcolina, inhibiendo así la acción del neurotransmisor acetilcolina. Este compuesto se utiliza principalmente para reducir la excreción secretora de ácidos estomacales, saliva y sudor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El metilsulfato de diphemanil se puede sintetizar mediante una reacción formal de olefinación de Wittig que involucra benzofenona y metilsulfato de 1,1-dimetil-4-bromopiperidinio . Las condiciones de reacción típicamente implican el uso de una base fuerte como el hidruro de sodio o el terc-butóxido de potasio en un solvente aprótico como el dimetilsulfóxido (DMSO) o el tetrahidrofurano (THF).

Métodos de producción industrial: La producción industrial de metilsulfato de diphemanil implica la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener mayores rendimientos y pureza. El proceso incluye pasos de purificación rigurosos, como la recristalización y la cromatografía, para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: El metilsulfato de diphemanil principalmente sufre reacciones de sustitución debido a la presencia del grupo amonio cuaternario. También puede participar en reacciones de oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen haluros y nucleófilos como el yoduro de sodio o el cianuro de potasio en solventes polares.

Reacciones de oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reacciones de reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de piperidinio sustituidos, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales unidos al anillo de piperidinio .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Diphemanil methylsulfate primarily acts as a muscarinic acetylcholine receptor antagonist , specifically targeting the M3 receptors. This action leads to decreased secretory excretion in glands, including sweat glands, salivary glands, and gastric acid secretion. The compound is poorly absorbed from the gastrointestinal tract, with an absolute bioavailability of 15-25% .

Clinical Applications

1. Treatment of Hyperhidrosis

- Indication : this compound is prescribed for managing hyperhidrosis, a condition characterized by excessive sweating.

- Mechanism : By blocking muscarinic receptors, it reduces sweat production. Clinical studies have shown its effectiveness in treating patients with severe gustatory sweating and other forms of hyperhidrosis .

- Dosage : Typical dosages range from 200 to 400 mg daily, administered orally or topically .

2. Gastrointestinal Disorders

- Indication : It is also indicated for treating conditions such as peptic ulcers, gastric hyperacidity, and pylorospasm.

- Mechanism : The antispasmodic effects help relieve gastrointestinal discomfort by reducing motility and secretions .

- Clinical Evidence : Studies have demonstrated its efficacy in managing symptoms related to gastritis and other gastrointestinal disorders .

3. Pediatric Applications

- Indication : In infants experiencing apparent life-threatening events (ALTE), this compound has been used to manage increased vagal tone.

- Study Findings : A study involving infants showed that treatment with diphemanil improved heart rate variability without significant adverse effects, supporting its use in this vulnerable population .

Case Studies

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as dry mouth and headache. Monitoring is essential, especially in patients receiving high doses or those with pre-existing conditions that may be exacerbated by anticholinergic effects .

Mecanismo De Acción

El metilsulfato de diphemanil ejerce sus efectos uniéndose a los receptores muscarínicos M3, que se encuentran en los músculos lisos de los vasos sanguíneos, los pulmones, el tracto gastrointestinal y varias glándulas. Al bloquear estos receptores, el compuesto reduce la secreción de ácidos estomacales, saliva y sudor. Esta acción ayuda a controlar afecciones como úlceras pépticas e hiperhidrosis .

Compuestos similares:

Atropina: Otro agente antimuscarínico utilizado para tratar la bradicardia y reducir la salivación.

Escopolamina: Se utiliza para prevenir el mareo y las náuseas posoperatorias.

Bromuro de propantelina: Se utiliza para tratar úlceras pépticas y reducir la motilidad gastrointestinal.

Singularidad: El metilsulfato de diphemanil es único debido a su estructura de amonio cuaternario, que mejora su afinidad de unión a los receptores muscarínicos y su capacidad de reducir las excreciones secretoras de manera más efectiva en comparación con otros agentes antimuscarínicos .

Comparación Con Compuestos Similares

Atropine: Another antimuscarinic agent used to treat bradycardia and reduce salivation.

Scopolamine: Used to prevent motion sickness and postoperative nausea.

Propantheline Bromide: Used to treat peptic ulcers and reduce gastrointestinal motility.

Uniqueness: Diphemanil methylsulfate is unique due to its quaternary ammonium structure, which enhances its binding affinity to muscarinic receptors and its ability to reduce secretory excretions more effectively compared to other antimuscarinic agents .

Actividad Biológica

Diphemanil methylsulfate, a quaternary ammonium compound, is primarily recognized for its anticholinergic properties. This article delves into its biological activity, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound (chemical formula: CHN·CHOS) is a white crystalline solid with a bitter taste. It acts as a specific antagonist to muscarinic acetylcholine receptors, particularly M1 and M3 subtypes, which play crucial roles in various physiological processes.

This compound exerts its biological effects by binding to muscarinic acetylcholine receptors. The primary mechanisms include:

- M3 Receptor Antagonism : This receptor is involved in smooth muscle contraction and glandular secretion. By blocking this receptor, diphemanil reduces secretory activities in glands such as salivary and sweat glands, leading to decreased perspiration and saliva production .

- M1 Receptor Modulation : This receptor influences cognitive functions and peripheral nervous system activities. Diphemanil's modulation of M1 receptors can affect memory and learning processes .

Pharmacological Applications

This compound is utilized in various clinical settings:

- Treatment of Hyperhidrosis : The compound effectively reduces excessive sweating by inhibiting acetylcholine's action on sweat glands. Clinical studies have demonstrated significant efficacy in managing this condition .

- Management of Gastrointestinal Disorders : It is indicated for conditions such as peptic ulcers and gastric hyperacidity due to its ability to decrease gastric secretions and motility .

- Bronchodilation : Research indicates that diphemanil exhibits bronchodilator activity, making it beneficial in treating respiratory conditions by relaxing bronchial smooth muscles .

Case Study 1: Hyperhidrosis Management

A clinical study published in JAMA Dermatology highlighted the effectiveness of this compound in patients suffering from hyperhidrosis. The study utilized the modified Magnus Dale technique to demonstrate the compound's ability to inhibit sweat gland activation induced by acetylcholine. Results showed a marked reduction in sweating among participants treated with diphemanil compared to placebo groups .

Case Study 2: Respiratory Effects

In a comparative study assessing the bronchodilator effects of diphemanil and ipratropium bromide, both compounds were found to be equipotent in antagonizing airway smooth muscle contraction. However, diphemanil displayed superior efficacy in large airways under non-cholinergic stimulation conditions, suggesting its potential as a therapeutic agent for respiratory disorders .

Pharmacokinetics

Adverse Effects

While generally well-tolerated, this compound may cause side effects typical of anticholinergic agents, including dry mouth, blurred vision, constipation, and urinary retention. Monitoring for these adverse effects is crucial during treatment .

Propiedades

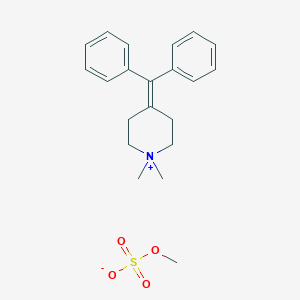

IUPAC Name |

4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N.CH4O4S/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-12H,13-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREMLQBSKCSNNH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022948 | |

| Record name | Diphemanil methylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62-97-5 | |

| Record name | Diphemanil methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphemanil methylsulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphemanil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphemanil methylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphemanil metilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHEMANIL METHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2ZG23MGYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.